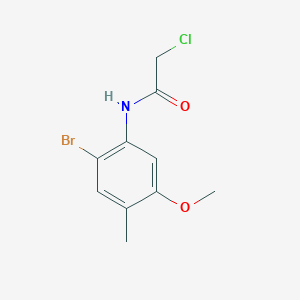
N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide
説明
N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide is a useful research compound. Its molecular formula is C10H11BrClNO2 and its molecular weight is 292.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by quantitative structure-activity relationship (QSAR) analyses.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClNO, with a molecular weight of 292.56 g/mol. The presence of bromine and methoxy groups on the phenyl ring significantly influences its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides highlighted their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .
Table 1: Antimicrobial Efficacy of N-(Substituted Phenyl)-2-chloroacetamides
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| This compound | Effective | Less effective | Moderately effective |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly effective | Moderate | Effective |
| N-(3-bromophenyl)-2-chloroacetamide | Effective | Low | Moderate |
The structure-activity relationship indicates that the position and type of substituents on the phenyl ring play a crucial role in determining antimicrobial efficacy. The halogenated groups enhance lipophilicity, allowing better penetration through cell membranes .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that derivatives containing methoxy groups can exhibit enhanced cytotoxicity against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) .
Table 2: Cytotoxicity of Selected Compounds Against Cancer Cell Lines
| Compound | U-87 Cell Line IC (µM) | MDA-MB-231 Cell Line IC (µM) |
|---|---|---|
| This compound | 12.5 | 25 |
| Cisplatin | 0.5 | 10 |
The mechanism of action involves the formation of covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity and leading to apoptosis in cancer cells .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The chloroacetamide moiety can form covalent bonds with nucleophiles in proteins and enzymes, leading to inhibition of their function.
- Lipophilicity : The presence of halogenated substituents increases the compound's lipophilicity, facilitating membrane penetration and enhancing biological activity .
- Structure-Activity Relationship : Variations in substituent positions on the phenyl ring significantly influence both antimicrobial and anticancer activities, as demonstrated by QSAR analyses .
Case Studies
A notable case study involved the synthesis and evaluation of twelve newly synthesized N-substituted phenyl-2-chloroacetamides for antimicrobial potential. The study utilized QSAR models to predict biological activity based on chemical structure, confirming that compounds with specific substituents exhibited stronger antimicrobial effects against targeted pathogens .
In another study focusing on anticancer activity, various derivatives were tested against glioblastoma and breast cancer cell lines, revealing that compounds with electron-donating groups like methoxy were more effective in inducing cytotoxicity compared to their counterparts lacking such groups .
特性
IUPAC Name |
N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-6-3-7(11)8(4-9(6)15-2)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBCKMMYQFEPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)NC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















